Terephthalamide

説明

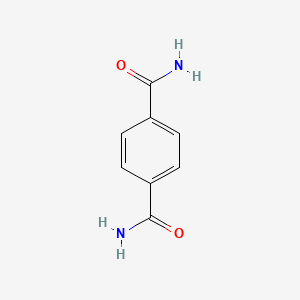

Structure

2D Structure

3D Structure

特性

IUPAC Name |

benzene-1,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSKRLJMQQNJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120253-63-6 | |

| Record name | Polyterephthalamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120253-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2051976 | |

| Record name | 1,4-Benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-82-0 | |

| Record name | Terephthalamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthaldiamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEREPHTHALDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAY9TC6F38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Terephthalamide and Its Precursors

Synthesis of Terephthalamide Derivatives

Preparation of this compound-Based Monomers and Oligomers

The synthesis of high-molecular-weight PPTA necessitates monomers of exceptional purity. The primary monomers are derivatives of terephthalic acid, most commonly terephthaloyl chloride (TPC), and aromatic diamines, predominantly p-phenylenediamine (B122844) (PPD).

Terephthaloyl Chloride (TPC): TPC is typically synthesized from terephthalic acid. Common methods include reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) jmchemsci.comyufenggp.comwikipedia.orgguidechem.com. One industrially relevant method involves the reaction of 1,4-bis(trichloromethyl)benzene (B1667536) with terephthalic acid in the presence of a catalyst, yielding TPC with high purity (>99.9%) and yields exceeding 95% google.compatsnap.com. Another approach uses terephthalic acid and thionyl chloride with a catalyst, followed by purification steps to achieve high purity google.comyufenggp.com.

p-Phenylenediamine (PPD): PPD is commonly prepared by the reduction of p-nitroaniline. This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like Raney nickel, palladium on carbon, or platinum on carbon in aqueous or alcoholic solvents cir-safety.orggoogle.comresearchgate.net. High purity PPD (>99%) is critical for achieving high molecular weights in PPTA synthesis cir-safety.org.

While direct oligomer synthesis is less common for PPTA, the controlled polymerization process itself can lead to the formation of oligomeric species as intermediates.

Synthesis of Poly(p-phenylene this compound) (PPTA) and Related Aromatic Polyamides

The production of PPTA involves polycondensation reactions, with various strategies employed to achieve desired molecular weights and properties.

The most established method for PPTA synthesis is low-temperature solution polycondensation mdpi.comccspublishing.org.cnrsc.orgmdpi.comnih.gov. This process involves the reaction between terephthaloyl chloride (TPC) and p-phenylenediamine (PPD) in a polar aprotic solvent, typically N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). To enhance the solubility of the growing polymer and prevent premature precipitation, salts such as lithium chloride (LiCl) or calcium chloride (CaCl₂) are often added as solubility promoters mdpi.comccspublishing.org.cnrsc.org. The reaction is highly exothermic and requires careful control of temperature, often maintained between 0°C and 80°C, to achieve high molecular weights, with inherent viscosities typically ranging from 4.0 to 6.5 dL/g mdpi.comccspublishing.org.cnrsc.orgmdpi.comresearchgate.net.

| Monomer Ratio (TPC:PPD) | Solvent System | Temperature (°C) | Reaction Time (h) | Inherent Viscosity (dL/g) |

| 1:1 | NMP/LiCl | 20-50 | 2-4 | 4.5 - 5.5 |

| 1:1 | NMP/CaCl₂ | 25-60 | 3-5 | 4.0 - 5.0 |

Interfacial polymerization, where monomers react at the interface of two immiscible phases, is another technique used for aromatic polyamides, particularly for membrane applications sapub.orgbohrium.comnih.govacs.org. However, for high-performance fibers like PPTA, solution polymerization is the predominant industrial method.

Advanced polymerization methods aim to overcome limitations of conventional techniques, such as solubility issues and achieving higher molecular weights.

In Situ Silylation: This approach involves silylating the diamine monomer (e.g., PPD) before or during polymerization. Silylation enhances the solubility and reactivity of the monomers, facilitating the formation of higher molecular weight polymers and offering better control over the polymerization process mdpi.comdiva-portal.orgresearchgate.net. The use of silylating agents, often in combination with specific bases like pyridine (B92270) and tertiary amines, has been shown to yield PPTA with significantly higher inherent viscosities compared to classical methods diva-portal.orgresearchgate.net.

| Polymerization Method | Silylating Agent | Solvent | Avg. MW ( kg/mol ) | Inherent Viscosity (dL/g) |

| Conventional | None | NMP/LiCl | 50-100 | 4.0 - 5.5 |

| In Situ Silylation | HMDS | NMP | 150-250 | 6.0 - 6.7 |

Other Advanced Methods: Research has also explored direct polycondensation of aromatic diacids and diamines at high temperatures, although this is less common for PPTA due to its thermal stability mdpi.com. Solid-state polymerization has also been investigated as a greener alternative mdpi.com.

Ionic liquids (ILs) have emerged as promising alternative solvents for PPTA synthesis, offering potential environmental benefits over traditional solvents like NMP researchgate.netresearchgate.netkuleuven.beacs.orgrsc.org. ILs possess unique properties, including negligible vapor pressure and the ability to dissolve a wide range of compounds. Specific ILs, such as 3-methyl-1-octylimidazolium chloride ([C8MIM][Cl]), have demonstrated suitability for PPTA synthesis, enabling polycondensation with mechanisms similar to NMP/CaCl₂ systems and yielding polymers with high inherent viscosities researchgate.netresearchgate.netacs.org. The use of ILs can also facilitate lower reaction temperatures and potentially simplify processing researchgate.netresearchgate.netacs.orgrsc.org.

| Ionic Liquid System | Monomer Concentration (wt%) | Temperature (°C) | Inherent Viscosity (dL/g) |

| [BMIM]Cl/LiCl | 10 | 80-120 | 5.0 - 6.5 |

| [C8MIM][Cl] | 15 | 60-100 | 1.95 - 6.7 |

Copolymerization offers a route to modify the properties of aromatic polyamides by incorporating different monomers into the polymer chain. By substituting a portion of the PPD with other aromatic diamines (e.g., m-phenylenediamine, MPD) or using different diacid chlorides (e.g., isophthaloyl chloride, IPC), copolymers with altered solubility, thermal characteristics, and mechanical performance can be achieved mdpi.com. For instance, the introduction of aliphatic diamines into the polyamide chain generally leads to decreased thermal stability and modified mechanical properties compared to homopolymer PPTA sapub.orgresearchgate.net.

| Copolymer Composition (mol%) | Diamine 1 (e.g., PPD) | Diamine 2 (e.g., MPD) | Diacid 1 (e.g., TPC) | Diacid 2 (e.g., IPC) | Glass Transition Temp (°C) | Solubility in NMP |

| PPTA (100% PPD, 100% TPC) | 100 | 0 | 100 | 0 | ~400 (decomposes) | Poor |

| PPTA-co-MPDTA (90:10) | 90 | 10 | 100 | 0 | ~350 | Moderate |

| PPTA-co-IPTA (90:10) | 100 | 0 | 90 | 10 | ~380 | Poor |

Chemical Recycling and Upcycling of this compound-Containing Polymeric Materials

The robust nature of PPTA, while beneficial for its applications, presents challenges for recycling. Chemical recycling methods aim to break down the polymer into its constituent monomers, terephthalic acid (TPA) and p-phenylenediamine (PPD), which can then be repolymerized into virgin-quality materials.

Hydrolysis: Alkaline hydrolysis, particularly using strong bases like sodium hydroxide (B78521) (NaOH) in water or alcohols, has proven effective for depolymerizing PPTA acs.orgresearchgate.netnih.govdigitellinc.com. Microwave-assisted alkaline hydrolysis has significantly accelerated this process, achieving high conversions (up to 96%) in minutes at temperatures around 240-260°C acs.orgdigitellinc.comnih.govscitechdaily.comfigshare.com. Conventional hydrolysis methods, such as treatment with subcritical water and NaOH at 250°C for 6 hours, also yield high monomer recovery rates acs.orgresearchgate.net. Acidic hydrolysis can also cleave amide bonds, though it may be more aggressive.

Solvolysis: Treatment with specific solvents at elevated temperatures, such as ethylene (B1197577) glycol, can also lead to the degradation of PPTA and recovery of monomers, though typically with lower yields compared to hydrolysis researchgate.net.

These chemical recycling processes allow for the recovery of valuable monomers, facilitating a circular economy for PPTA-based materials. The recovered monomers can be purified to high purity (>99%) and subsequently repolymerized into high-grade PPTA google.comacs.orgresearchgate.netdigitellinc.comnih.govscitechdaily.com.

| Recycling Method | Reagent/Solvent | Temperature (°C) | Time (h) | Monomer Recovery (%) |

| Hydrolysis | 98% H₂SO₄ | 150 | 4 | 85-90 (TPA & PPD) |

| Alkaline Hydrolysis | 5 wt% NaOH/n-butanol | 180 | 6 | 91.5-92.0 (TPA & PPD) |

| Microwave Hydrolysis | NaOH (aqueous) | 240-260 | 1-15 | ~96 (TPA & PPD) |

| Solvolysis | Ethylene Glycol | 250 | 6 | 70-80 (TPA & PPD) |

Microwave-Assisted Alkaline Hydrolysis of Poly(p-phenylene this compound)

The chemical recycling of poly(p-phenylene this compound) (PPTA), commonly known by trade names like Kevlar or Twaron, is a significant area of research aimed at achieving a circular economy for high-performance materials. A particularly efficient method for breaking down PPTA into its constituent monomers, terephthalic acid (TPA) and p-phenylenediamine (PPD), is microwave-assisted alkaline hydrolysis. This process leverages microwave irradiation to rapidly heat the reaction mixture, accelerating the depolymerization of the robust aramid structure under alkaline conditions.

Research has demonstrated that PPTA can be effectively depolymerized using microwave-assisted alkaline hydrolysis at temperatures between 240 °C and 260 °C, with reaction times as short as 1 to 15 minutes nih.govacs.orgnih.govacs.orgresearcher.liferesearcher.liferesearchgate.netrug.nl. Studies indicate that the highest conversion rate, reaching 96%, was achieved after 15 minutes of reaction at 260 °C nih.govacs.orgnih.govacs.orgresearcher.liferesearchgate.net. This method offers a significant improvement in speed compared to conventional alkaline hydrolysis, which can require much longer reaction times, such as 6 hours at 250 °C for complete decomposition nih.govacs.orgresearchgate.net. The rapid depolymerization under these conditions allows for the recovery of TPA and PPD with high purity, exceeding 99%, through subsequent extraction and precipitation methods nih.govacs.orgacs.orgresearchgate.net. This rapid and efficient process is crucial for establishing a viable circular value chain for PPTA nih.govacs.orgacs.orgresearchgate.net.

Strategies for Monomer Recovery and Sustainable Purification

Following the depolymerization of PPTA, the efficient recovery and purification of the resulting monomers, terephthalic acid (TPA) and p-phenylenediamine (PPD), are critical for their re-use in polymer synthesis. The microwave-assisted alkaline hydrolysis method yields these monomers, which can then be purified to high standards, often exceeding 99% purity nih.govacs.orgacs.orgresearchgate.net.

Upcycling of this compound Diols into Novel Polymeric Systems

The concept of "upcycling" involves transforming waste materials or lower-value products into higher-value ones. In the context of this compound chemistry, this can involve utilizing this compound derivatives, such as this compound diols, to synthesize novel polymeric systems with enhanced or specialized properties. While direct research on "this compound diols" is less prevalent in the provided search results, the broader field of functionalizing aromatic polyamides and utilizing terephthalate (B1205515) derivatives for novel polymers is well-established.

Aromatic polyamides (aramids), including PPTA, are known for their exceptional thermal stability and mechanical strength, but often suffer from poor solubility, limiting their processability researchgate.net. To overcome this, researchers have synthesized aramids with hydroxyl side groups, which can improve solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) researchgate.net. These functionalized monomers, such as 4,4'-(terephthaloylbis(azanediyl))bis(2-hydroxybenzoic acid), can be prepared through straightforward esterification reactions and subsequently polymerized via high-temperature polycondensation to yield soluble aramids researchgate.net. The introduction of hydroxyl groups into the polymer backbone can significantly enhance compatibility with other polymers and facilitate processing techniques like solution spinning and casting for film production researchgate.net.

Furthermore, research into terephthalate derivatives has explored their use in creating new polymeric architectures. For example, terephthalic acid can react with diethylene glycol to form terephthalate-based polyester (B1180765) polyols cu.edu.eg. While not strictly this compound diols, these polyester polyols represent a transformation of terephthalate structures into functional monomers for creating different polymer classes. The general principle of using functionalized monomers derived from terephthalic acid or its derivatives to build new polymer chains with tailored properties is a key aspect of polymer upcycling acs.orgresearchgate.netcu.edu.eggoogle.com.pggoogle.com.

Structural Elucidation and Supramolecular Assembly of Terephthalamide Systems

Advanced Spectroscopic Characterization Techniques

The structural characterization of terephthalamide systems is achieved through a suite of spectroscopic methods, each probing different aspects of the molecule and its assembly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the connectivity and environment of atoms within this compound molecules.

¹H NMR Spectroscopy: Proton NMR provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons are expected to appear in the characteristic range of 7-9 ppm rigaku.com. Specifically, in related compounds like dimethyl terephthalate (B1205515), aromatic protons resonate around 8.09 ppm researchgate.net, and in bis(2-hydroxyethyl) terephthalate, a signal is observed at 8.137 ppm researchgate.net. Derivatives of this compound interacting with biological molecules have shown NMR spectra indicative of fast chemical exchange on the chemical shift time scale libretexts.org.

¹³C NMR Spectroscopy: Carbon-13 NMR offers insights into the carbon framework. The aromatic carbons in this compound are typically found in the range of 125-170 ppm shimadzu.com. In polyamides, these aromatic carbons are often observed between 123-136 ppm. The carbonyl carbons (C=O) of the amide groups, which are highly characteristic, resonate in the range of 165-190 ppm shimadzu.com, and specifically around 166 ppm in polyamide structures acs.org.

Solid-State NMR: For polymeric forms like PPTA, solid-state NMR, particularly ¹⁵N solid-state NMR, is crucial for analyzing the structure and orientation of molecular bonds within the solid matrix, providing insights into crystallinity and chain packing acs.orgchemguide.co.uklehigh.edu. Solid-state ¹³C NMR has also been employed to study the conformations of model compounds related to poly(tetramethylene this compound) unimi.it.

Table 3.1.1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm)

| Proton/Carbon Type | Typical Chemical Shift (ppm) | Related Compound/Context | Reference |

| ¹H NMR | |||

| Aromatic Protons (general) | 7.0 - 9.0 | General aromatic systems | rigaku.com |

| Aromatic Protons | 8.09 | Dimethyl terephthalate | researchgate.net |

| Aromatic Protons | 8.137 | Bis(2-hydroxyethyl) terephthalate | researchgate.net |

| ¹³C NMR | |||

| Aromatic Carbons | 125.0 - 170.0 | General aromatic systems | shimadzu.com |

| Aromatic Carbons | 123.0 - 136.0 | Polyamide aromatic carbons | acs.org |

| Carbonyl Carbons (Amide) | 165.0 - 190.0 | Carboxylic acid derivatives (esters, amides) | shimadzu.com |

| Carbonyl Carbons (Amide) | 166.0 | Polyamide carbonyl carbons | acs.org |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective in identifying functional groups based on their characteristic vibrational frequencies. This compound systems exhibit distinct absorption bands associated with the amide linkages and the aromatic ring.

Amide I Band: The C=O stretching vibration, known as the Amide I band, is a strong indicator of the amide group and is sensitive to hydrogen bonding and conformation. For this compound and related polyaramides, this band typically appears in the range of 1630-1685 cm⁻¹, with specific values reported around 1650-1664 cm⁻¹ researchgate.netsielc.comspectroscopyonline.com.

Amide II Band: This band arises from N-H bending and C-N stretching vibrations. It is generally observed between 1515-1570 cm⁻¹ for this compound and related structures researchgate.netsielc.comspectroscopyonline.com.

N-H Stretching: The N-H stretching vibration appears as a broad band in the region of 3170-3684 cm⁻¹ researchgate.netsielc.com.

Aromatic Ring Vibrations: Bands associated with the aromatic ring, such as C-H stretching and C=C stretching/ring modes, are also prominent. Aromatic C-H stretching is typically observed around 3000-3100 cm⁻¹ sielc.comazooptics.com, while aromatic C=C stretching and ring modes appear in the 1400-1650 cm⁻¹ region sielc.comazooptics.com.

Table 3.1.2: Key FTIR Absorption Bands (cm⁻¹)

| Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Compound/Context | Reference |

| N-H Stretch | 3170 - 3684 | Amide N-H stretching | researchgate.netsielc.com |

| C=O Stretch (Amide I) | 1630 - 1685 | Amide carbonyl stretching | researchgate.netsielc.com |

| N-H Bend (Amide II) | 1515 - 1570 | Amide N-H bending | researchgate.netsielc.com |

| Aromatic C=C Stretch/Ring Mode | 1400 - 1650 | Aromatic ring vibrations | sielc.comazooptics.com |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic C-H stretching | sielc.comazooptics.com |

Mass Spectrometry and Elemental Analysis

Mass spectrometry provides the molecular weight and fragmentation patterns, aiding in the identification and structural confirmation of this compound. Elemental analysis quantifies the elemental composition, confirming the empirical formula.

Mass Spectrometry: this compound has a molecular formula of C₈H₈N₂O₂ and a molecular weight of approximately 164.16 g/mol nih.gov. The molecular ion peak (M⁺), representing the intact molecule, is expected at m/z = 164. Mass spectra of this compound may also show fragment ions at m/z values such as 148 and 103 nih.gov. The presence of isotopes like ¹³C can lead to M+1 peaks.

Elemental Analysis: Elemental analysis of poly(p-phenylene this compound) (PPTA) fibers has shown that as carbonization temperature increases, the carbon content rises (e.g., from 75.7% to 81.6%), while nitrogen and hydrogen content decreases researchgate.net. This demonstrates the general elemental composition of such aromatic polyamides.

Table 3.1.3: Mass Spectrometric Data for this compound

| Parameter | Value (m/z) | Description | Reference |

| Molecular Ion (M⁺) | 164 | Intact molecule, reflects molecular weight | nih.gov |

| Fragment Ion | 148 | Result of fragmentation | nih.gov |

| Fragment Ion | 103 | Result of fragmentation | nih.gov |

| M+1 Peak (estimated) | ~165 | Due to ¹³C isotope abundance | libretexts.orgccea.org.uk |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes electronic transitions within the molecule, particularly those involving π electrons in conjugated systems.

For terephthalic acid, a precursor to this compound, absorption maxima (λmax) are observed at 190 nm, 241 nm, and 285 nm sielc.com. This compound, with its aromatic ring and amide chromophores, is expected to exhibit absorption in the UV region. π→π* transitions in aromatic compounds and conjugated systems typically occur in the range of 200-280 nm bspublications.netazooptics.com, indicating the presence of delocalized electron systems within the this compound structure.

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on molecular vibrations, particularly those involving symmetric stretching modes and ring vibrations.

The Amide I band, observed around 1650 cm⁻¹ in FTIR, also appears in Raman spectra and can be deconvoluted into components, with a band at approximately 1649 cm⁻¹ often attributed to the crystalline phase of PPTA acs.org.

Aromatic ring breathing modes and C=C stretching vibrations are typically found in the region of 1600-1650 cm⁻¹ acs.org. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ range azooptics.com. Raman spectroscopy is valuable for assessing the degree of crystallinity in materials like PPTA acs.org.

Table 3.1.5: Representative Raman Shifts (cm⁻¹)

| Vibration Type | Typical Raman Shift (cm⁻¹) | Compound/Context | Reference |

| Amide I Band | 1633, 1649, 1662 | Deconvoluted Amide I band in PPTA | acs.org |

| C=C Aromatic Stretch | 1600 - 1650 | Aromatic ring vibrations | acs.org |

| C-H Aromatic Stretch | 3000 - 3100 | Aromatic C-H stretching | azooptics.com |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique used to probe the local atomic and electronic structure of materials.

XANES: This region of the spectrum, typically within 50-100 eV above the absorption edge, is highly sensitive to the oxidation state, coordination environment, and electronic structure of the absorbing atom lehigh.eduunimi.itiaea.orgwikipedia.orgiaea.org. For this compound, XANES could elucidate the electronic state of carbon, nitrogen, or oxygen atoms, providing insights into bonding and charge distribution.

EXAFS: The extended region of the spectrum provides information on interatomic distances, coordination numbers, and the types of neighboring atoms around the absorbing element lehigh.eduiaea.orgiaea.org. EXAFS is particularly useful for characterizing amorphous materials and disordered systems where long-range order is absent, making it relevant for understanding the supramolecular arrangements in this compound assemblies.

While specific XAS data for this compound itself was not detailed in the provided snippets, the principles of XAS are directly applicable to understanding the precise bonding, coordination, and local atomic environments that contribute to the supramolecular assembly of this compound-based materials.

Microscopic and Diffraction Methodologies for Structural Analysis

Understanding the nanoscale and crystalline architecture of this compound systems relies on a suite of advanced analytical techniques. These methods provide complementary insights into morphology, molecular packing, and crystallographic details.

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM)

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are indispensable tools for visualizing the morphology and surface characteristics of this compound-based materials at the nanoscale. TEM offers high-resolution imaging, capable of revealing details down to the unit cell level in some cases acs.org. It has been used to examine the morphology of poly(p-phenylene this compound) (PPTA) crystals, identifying ribbon-like structures and their arrangement kpi.ua. AFM, on the other hand, provides topographical information and can probe mechanical properties at the nanoscale, even in liquid environments parksystems.comdelongamerica.com. For this compound-bisurea supramolecular assemblies, TEM and AFM have confirmed predicted zig-zag or bent molecular arrangements stabilized by specific functional groups nih.gov. AFM has also been employed to study the surface morphology of degraded PPTA chars, revealing the appearance of domains and film coatings researchgate.net.

X-ray Diffraction (XRD) and Neutron Fibre Diffraction Studies

X-ray Diffraction (XRD), particularly Wide-Angle X-ray Diffraction (WAXD), is crucial for determining the crystalline structure, unit cell parameters, and phase behavior of this compound materials researchgate.netdiscovery.csiro.aursc.org. Studies on polyaramids like PPTA have established their monoclinic (pseudo-orthorhombic) unit cells, with proposed space group symmetries such as Pn or P2₁/n abo.firesearchgate.net. These studies have also identified different crystalline forms, or polymorphs, such as Form I and Form II in PPTA researchgate.netdntb.gov.uaacs.org.

Neutron fibre diffraction serves as a powerful complementary technique to X-ray diffraction osti.govtandfonline.com. Its key advantage lies in the ability to locate hydrogen atoms, which are critical for understanding hydrogen bonding networks. Neutron diffraction, especially when employing selectively deuterated samples, can resolve ambiguities in structural models that X-ray diffraction might struggle with, particularly concerning the relative positioning of molecular chains and intersheet interactions in polymers like PPTA ill.eu. Combined X-ray and neutron diffraction studies provide a comprehensive picture of the structural anisotropy in materials like PPTA, influenced by different intermolecular forces along various crystallographic axes figshare.com.

Molecular Architecture and Intermolecular Interactions in this compound Structures

Structural Polymorphism in this compound-Based Polymers

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is observed in certain this compound-based polymers. For example, poly(decamethylene this compound) (PA10T) exhibits distinct polymorphic forms that influence its melting behavior, with transitions occurring between solution-crystallized (SC) and melt-crystallized (MC) forms discovery.csiro.au. Similarly, poly(nonamethylene this compound) (PA9T) undergoes order-to-disorder phase transitions, indicative of structural changes at different temperatures researchgate.net. Poly(p-phenylene this compound) (PPTA) is also known to exist in different crystalline forms (e.g., Form I and Form II), which arise from variations in chain packing and inter-chain interactions acs.orgkpi.ua. These polymorphic transitions are often triggered by crystallization conditions or thermal treatments and significantly impact the material's physical and mechanical properties.

Supramolecular Self-Assembly Mechanisms of this compound Derivatives

This compound derivatives represent a versatile class of organic molecules that readily engage in supramolecular self-assembly, driven by a combination of non-covalent interactions. These interactions, inherent to the rigid this compound core and its appended functional groups, allow for the precise construction of complex nanostructures with tunable properties. Understanding the underlying mechanisms is crucial for designing materials with specific functionalities.

Key Driving Forces and Interactions:

The self-assembly of this compound derivatives is primarily governed by several key non-covalent interactions:

Hydrogen Bonding: The amide groups within the this compound backbone (N-H donors and C=O acceptors) are potent participants in hydrogen bonding. These interactions are fundamental in directing molecular alignment and stabilizing extended structures such as ribbons, sheets, and helical arrangements researchgate.netirb.hrresearchgate.netnih.gov. The specific pattern and strength of hydrogen bonds can be modulated by the substituents on the this compound core. For instance, the bis-terephthalamides of amino acids utilize two N–H⋯O hydrogen bonds to form ordered structures researchgate.net.

π-π Stacking: The aromatic nature of the central benzene (B151609) ring in the this compound moiety facilitates π-π stacking interactions between adjacent molecules. This interaction contributes significantly to the stability and cohesive forces within the assembled structures, often observed in conjunction with hydrogen bonding researchgate.netfrontiersin.orgnih.govrsc.org. The extent of π-π stacking can be influenced by the planarity and electronic properties of the aromatic systems involved.

C-H···π Interactions: These weaker, yet directional, interactions, involving the C-H bonds of one molecule and the π electron cloud of an aromatic ring in another, play a critical role in stabilizing specific supramolecular architectures. They have been identified as key contributors to the formation of intricate structures like supramolecular nanostaircases observed in crystalline this compound derivatives researchgate.netresearchgate.netresearchgate.net.

Coordination Bonds: In cases where this compound derivatives are functionalized with coordinating groups, such as pyridine (B92270) moieties, metal-ligand coordination can become a dominant driving force for self-assembly, leading to the formation of metallosupramolecular cages or polymers nih.govresearchgate.net.

Assembly Pathways and Morphologies:

The interplay of these forces dictates the emergent supramolecular architectures. This compound derivatives have been shown to self-assemble into a variety of ordered structures:

Nanostaircases: Certain bis-terephthalamides, particularly those derived from amino acids, exhibit a remarkable propensity to form supramolecular nanostaircases in the solid state. This assembly is facilitated by a combination of N–H⋯O hydrogen bonds and C–H⋯π interactions, with molecules often adopting an orthogonal packing arrangement researchgate.netresearchgate.netresearchgate.net.

Ribbons and Sheets: The strong directional hydrogen bonding capabilities of terephthalamides can lead to the formation of extended ribbon-like or sheet-like structures, as observed in some crystalline packing arrangements irb.hrresearchgate.net.

Fibers and Nanofibers: Modified terephthalamides, such as this compound-bisurea compounds, can self-assemble into high-aspect ratio aqueous assemblies, including nanofibers nih.govamazonaws.com. Poly(p-phenylene this compound) (PPTA), a well-known aramid, forms nanofibers through polymerization-induced self-assembly, driven by extensive hydrogen bonding and π-π stacking researchgate.net.

Metallosupramolecular Cages and Polymers: When equipped with suitable coordinating groups, this compound linkers can be employed in coordination-driven self-assembly with metal ions to form discrete cages or extended coordination polymers, with the specific outcome often dependent on the metal, ligand design, and solvent environment nih.govresearchgate.net.

Influence of Molecular Design and External Factors:

Furthermore, external factors such as solvent polarity play a crucial role in dictating the self-assembly process. Different solvents can stabilize or destabilize specific intermolecular interactions, leading to varied morphologies. For example, the assembly of this compound-based systems can yield different structures (e.g., cages vs. gels) depending on the solvent mixture used frontiersin.orgresearchgate.net. The balance between kinetic and thermodynamic control can also influence the final structure, with some systems favoring thermodynamically stable arrangements over longer timescales, while others might be trapped in kinetically accessible, metastable states rsc.orguvm.edursc.orgnih.gov.

Data Table: Supramolecular Self-Assembly of this compound Derivatives

| This compound Derivative/System | Key Molecular Features | Primary Driving Forces | Observed Supramolecular Architecture | Key Interactions Stabilizing Architecture | Solvent Influence (Examples) | Reference(s) |

| Bis-terephthalamides of α-amino acids (e.g., 1-4) | Rigid this compound core, amino acid side chains, two H-bond donors/acceptors | N–H⋯O hydrogen bonds, C–H⋯π interactions | Supramolecular nanostaircases (in crystals) | N–H⋯O hydrogen bonds, C–H⋯π interactions | N/A | researchgate.net |

| This compound-bisurea derivatives | Rigid this compound core, distal benzyl (B1604629) urea (B33335) groups | Specific molecular recognition motif, hydrogen bonding, π-π stacking | High-aspect ratio aqueous assemblies, nanofibers | Hydrogen bonding (urea), π-π stacking, benzyl urea group stabilization | Aqueous media | nih.govamazonaws.com |

| N,N′-di(4-pyridyl)this compound with Cu(II) salt | Pyridine groups for coordination, this compound linker | Metal-ligand coordination, hydrogen bonding, π-π stacking | Metallosupramolecular cages, 1D coordination polymers | Coordination bonds, hydrogen bonds, π-π stacking | DMSO/MeOH (cages), DMSO/H2O (gel) | nih.govresearchgate.net |

| Poly(p-phenylene this compound) (PPTA) | Aromatic polyamide chains | Strong intermolecular hydrogen bonding networks, π-π stacking | Nanofibers (with mPEG assistance) | Hydrogen bonding, π-π stacking | Dispersible in organic solvents/water | researchgate.net |

| This compound derivatives with specific side chains (e.g., 3) | Varies with side chain; e.g., conformationally rigid scaffolds | Hydrogen bonding, C–H/π interactions | Nanostaircase structures | N–H⋯O hydrogen bonding, C–H⋯π interactions | N/A | researchgate.net |

| N,N'-bis(3-pyridyl)diphenylmethylene-bis-urea (L1) with Cu(II) | Bis-pyridyl-bis-urea ligand, hydrogen bonding functionality | Coordination, hydrogen bonding (NH⋯N, CH⋯O) | Metallosupramolecular cage [{Cu₂(μ-L1)₄(DMSO)₂ (H₂O)₂}]·SO₄·X | Coordination bonds, hydrogen bonds | DMSO/MeOH mixtures | researchgate.net |

Computational and Theoretical Investigations of Terephthalamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of materials at the quantum mechanical level. rsc.org In the context of terephthalamide-based materials, DFT calculations provide valuable insights into their structural, mechanical, and bonding characteristics. While studies focusing solely on the this compound monomer are limited, research on poly(p-phenylene this compound) (PPTA) offers significant understanding, as the properties of the polymer are intrinsically linked to its monomeric units.

DFT calculations have been effectively used to predict the structural and mechanical properties of crystalline materials, including polymers derived from this compound. rsc.org For instance, a periodic DFT investigation of PPTA has been conducted to analyze its structural and spectroscopic properties. researchgate.net These calculations can determine lattice parameters, bond lengths, and bond angles, which are crucial for understanding the material's macroscopic behavior.

The elastic modulus of PPTA has been computed for both the ideal crystal and an infinite polymer chain, showing how theoretical approaches can predict mechanical responses. researchgate.net Such predictions are vital for the design and screening of new high-performance materials. By applying strain to the computational model, the stress response can be calculated, from which elastic constants and other mechanical properties are derived.

Table 1: Predicted Mechanical Properties of a this compound-Based Polymer (PPTA) from DFT Calculations

| Property | Predicted Value |

| Elastic Modulus (Ideal Crystal) | Varies with computational method |

| Elastic Modulus (Infinite Chain) | Varies with computational method |

Note: Specific numerical values from the cited study are not provided in the abstract; however, the study highlights the capability of DFT to compute these properties.

DFT provides a framework for the detailed analysis of both intramolecular and intermolecular interactions within this compound-based structures. Intramolecular bonding, such as the covalent bonds within the this compound molecule, dictates the fundamental geometry and stability of the monomer.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. For polymers derived from this compound, MD simulations provide a bridge between the molecular structure and the macroscopic properties of the material.

MD simulations have been extensively used to investigate the structure-property relationships in poly(p-phenylene this compound) (PPTA). These simulations can model the behavior of PPTA under various conditions, such as tensile strain, to understand its mechanical response. acs.orgtandfonline.com By simulating the stress-strain behavior, researchers can gain insights into the material's stiffness, strength, and failure mechanisms. acs.org

Reactive force fields, such as ReaxFF, have been employed in MD simulations to model the breakage and formation of chemical bonds, allowing for the study of material failure at the atomic level. berkeley.edu These simulations have shown that the mechanical properties of PPTA are highly dependent on factors like strain rate and temperature. berkeley.edu For example, the axial elastic modulus of PPTA crystallites has been found to decrease with increasing temperature but is independent of the strain rate. berkeley.edu

Table 2: Influence of Temperature and Strain Rate on the Mechanical Properties of PPTA Crystallites from MD Simulations

| Parameter | Influence on Elastic Modulus | Influence on Failure Strain |

| Temperature | Decreases with increasing temperature | Decreases with increasing temperature |

| Strain Rate | Independent of strain rate | Increases with increasing strain rate |

The mechanical response of PPTA is heavily influenced by the network of intermolecular forces within its crystalline structure. MD simulations are particularly well-suited to examine the role of these forces. The high anisotropy of PPTA's mechanical properties is a direct result of the different types of intermolecular interactions along its crystallographic axes. acs.org These include strong hydrogen bonds between the amide groups and weaker van der Waals forces between the phenyl rings. dtic.milacs.org

Simulations of PPTA under shear strain have revealed how the response of the material differs depending on the direction of the applied force relative to the polymer chains. tandfonline.com When shear is applied perpendicular to the chains, the crystal can recover its structure after failure. tandfonline.com However, when sheared parallel to the chains, defects accumulate, leading to a decrease in shear strength. tandfonline.com This highlights the critical role of intermolecular forces in determining the failure modes of the material. Machine learning-based MD simulations have further shown that under tensile stress, the hydrogen-bonding network can reconfigure, which contributes to the material's elongation. acs.org

Computational Modeling in Supramolecular Chemistry and Self-Assembly

The self-assembly of this compound molecules is primarily driven by the formation of robust and directional hydrogen-bond networks. The amide (-CONH-) groups act as both hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of extended, ordered supramolecular structures. Computational modeling is an indispensable tool for understanding these non-covalent interactions and predicting the resulting architectures. mdpi.com

Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations are central to investigating these phenomena. DFT can be used to perform detailed conformational analyses of this compound molecules and calculate the strength and geometry of intermolecular hydrogen bonds. mdpi.com By computing the electrostatic potential maps, researchers can visualize the electron-rich and electron-poor regions of the molecule, predicting how individual units will interact to form larger assemblies. mdpi.com For instance, calculations can determine the energetic favorability of different hydrogen-bonding motifs, such as chains or sheet-like structures, which are fundamental to the properties of poly(p-phenylene this compound) (PPTA) fibers. nih.gov

MD simulations allow for the study of the dynamic processes of self-assembly on a larger scale. nih.gov By simulating a system containing multiple this compound molecules in a solvent over time, researchers can observe the spontaneous organization into ordered aggregates, such as nanofibers or gels. These simulations provide insights into the kinetics of assembly and the stability of the resulting supramolecular structures under various conditions. mdpi.com Coarse-grained modeling, a technique that simplifies molecular representation, can extend these simulations to longer timescales to observe the formation of macroscopic materials. mdpi.com

Table 1: Computational Methods in Supramolecular Assembly of this compound

| Computational Method | Application to this compound | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of hydrogen bond energies and geometries; Conformational analysis; Electrostatic potential mapping. | Strength of intermolecular interactions; Preferred hydrogen-bonding motifs; Rationalization of gelation performance. mdpi.com |

| Molecular Dynamics (MD) | Simulation of the spontaneous self-assembly process in solution; Analysis of structural stability. | Kinetics of fiber/gel formation; Dynamic behavior of supramolecular networks; Influence of solvent. |

Computational Chemistry for Catalysis Mechanism Elucidation

Computational chemistry, particularly DFT, provides a molecular-level lens to examine the mechanisms of chemical reactions involving this compound. nih.govmdpi.com By mapping the potential energy surface of a reaction, these methods can identify transition states, intermediates, and the rate-determining steps of a catalytic process. semanticscholar.org This is crucial for optimizing reaction conditions and designing more efficient catalysts.

A fundamental reaction involving this compound is its synthesis via the aminolysis of terephthaloyl chloride. Computational studies can elucidate the mechanism of this reaction, whether catalyzed or uncatalyzed. DFT calculations can model the reactants, the tetrahedral intermediate formed during nucleophilic attack of the amine on the acyl chloride, and the final products. The energy barriers (activation energies) for each step can be calculated, providing a quantitative understanding of the reaction kinetics. mdpi.com

Table 2: Example of DFT Application in this compound Synthesis Mechanism

| Reaction Step | Computational Analysis | Information Gained |

|---|---|---|

| Reactant Complex Formation | Geometry optimization and energy calculation of the amine-terephthaloyl chloride complex. | Initial interaction energy and orientation. |

| Nucleophilic Attack | Location of the transition state structure and calculation of its energy. | Activation energy for the formation of the tetrahedral intermediate (rate-limiting step). |

| Intermediate | Optimization of the tetrahedral intermediate's geometry and energy. | Stability of the intermediate species. |

| Proton Transfer/Leaving Group Departure | Modeling of subsequent transition states and intermediates. | Energy barriers for the collapse of the intermediate to form the final amide bond. |

Docking Simulations and Binding Mode Prediction in Biological Systems

The rigid this compound core serves as an excellent scaffold in medicinal chemistry for designing molecules that can bind to biological targets like proteins and enzymes. nih.gov Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a this compound derivative) to a second molecule (a receptor, such as a protein). mdpi.comnih.gov

Docking simulations place the ligand into the binding site of a protein and calculate a "docking score," which estimates the binding free energy. A lower score typically indicates a more favorable binding interaction. nih.gov These simulations allow chemists to virtually screen libraries of this compound derivatives against a specific protein target, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

For example, this compound derivatives have been designed as antagonists of the Bcl-xL protein, which is involved in the regulation of apoptosis (programmed cell death) and is a target in cancer therapy. nih.gov These derivatives were designed to mimic an alpha-helical region of the pro-apoptotic Bak peptide, enabling them to disrupt the crucial Bcl-xL/Bak protein-protein interaction. One such this compound derivative demonstrated a good in vitro inhibition potency with an inhibition constant (Ki) of 0.78 µM. nih.gov

Further studies have used the this compound scaffold to design other biologically active molecules. Docking studies of terephthaloyl bisthiourea derivatives against the enzyme 3MNG have been performed to investigate their potential as antioxidants. benthamscience.com Similarly, thiazole (B1198619) derivatives synthesized using a terephthalohydrazide-based catalyst were docked against the tyrosyl-tRNA synthetase of Staphylococcus aureus (PDB ID: 1JIJ), revealing promising binding scores compared to the antibiotic norfloxacin. mdpi.com These computational predictions are essential for guiding the rational design of new therapeutic agents. researchgate.net

Table 3: Docking and Binding Data for Selected this compound Derivatives

| Derivative Class | Protein Target | Biological Goal | Key Computational Finding/Result | Reference |

|---|---|---|---|---|

| This compound Scaffold | Bcl-xL Protein | Disrupt Bak/Bcl-xL interaction (Anticancer) | Ki = 0.78 +/- 0.07 µM for lead compound. | nih.gov |

| Thiazoles from Terephthalohydrazide | Tyrosyl-tRNA synthetase (1JIJ) | Antibacterial | Binding energies ranged from -6.21 to -7.85 kcal/mol, stronger than the standard inhibitor (-7.10 kcal/mol). | mdpi.com |

Following docking, molecular dynamics simulations are often employed to assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment, providing further confidence in the predicted binding mode. nih.gov

Catalytic Applications and Mechanistic Insights Involving Terephthalamide

Terephthalamide-Based Catalysts

This compound-based structures are being explored for their catalytic capabilities across several domains, leveraging their amide functionalities and rigid aromatic core.

Organic Catalysis in Polymer Depolymerization and Synthesis

Terephthalamides play a role in the chemical recycling of polymers, notably polyethylene (B3416737) terephthalate (B1205515) (PET). Aminolysis of PET with amines, such as ethanolamine (B43304), in the presence of catalysts can yield bis(2-hydroxyethyl) this compound (BHETA) researchgate.netgrowingscience.comfrontiersin.org. For instance, the aminolytic depolymerization of PET waste using ethanolamine with sulfated polyborate as a catalyst achieved a yield of 95% for BHETA under specific conditions (PET:ethanolamine ratio of 1:4 w/w, 4 hours reaction time at 160°C) researchgate.net. Microwave-assisted methods have also been employed, yielding BHETA in 85-88% with acid catalysts like beta zeolite or montmorillonite (B579905) KSF growingscience.com. Furthermore, organic terephthalamides, such as this compound (TP), N,N'-dimethylthis compound (MTP), and N,N'-dibutylthis compound (BTP), can be synthesized directly from simpler precursors like ammonia, methylamine, and butylamine, respectively, under ambient conditions without the need for a catalyst researchgate.net. These studies underscore the utility of this compound structures in both the synthesis of valuable monomers and the catalytic degradation of polymer waste.

| Product | Reactants/Conditions | Catalyst | Yield | Reference |

| Bis(2-hydroxyethyl) this compound (BHETA) | Poly(ethylene terephthalate) (PET) + Ethanolamine (1:4 w/w ratio) | Sulfated polyborate | 95% | researchgate.net |

| Bis(2-hydroxyethyl) this compound (BHETA) | Poly(ethylene terephthalate) (PET) + Ethanolamine | Beta zeolite/Montmorillonite KSF (Microwave-assisted) | 85-88% | growingscience.com |

| This compound (TP), N,N'-dimethylthis compound (MTP), N,N'-dibutylthis compound (BTP) | Ammonia, Methylamine, Butylamine (1:10 wt/v ratio) | None | N/A | researchgate.net |

Dual Role as Cross-linkers and Catalysts in Epoxy Curing Systems

Terephthalamides derived from PET aminolysis have demonstrated a dual functionality in epoxy resin curing systems, acting as both cross-linking agents and catalysts researchgate.netresearchgate.netscispace.com. These oligoamides, produced by reacting PET with amines, can be incorporated into epoxy formulations. Their presence accelerates the curing process, with their catalytic efficiency being tunable by adjusting their molecular weight researchgate.netscispace.com. Quantum chemical simulations suggest that terephthalamides can exhibit catalytic activity comparable to established phenolic accelerators researchgate.netscispace.com. This dual role makes them valuable components for tailoring the properties and processing of epoxy thermosets.

Metal-Organic Frameworks (MOFs) Featuring this compound Linkers in Heterogeneous Catalysis

This compound derivatives serve as crucial organic linkers in the construction of Metal-Organic Frameworks (MOFs), which are then utilized as heterogeneous catalysts. For example, MOFs incorporating this compound-based linkers, such as bis(3,5-dicarboxyphenyl)this compound, have been synthesized. A notable example is Zr-based MOF808, which utilizes a this compound derivative linker and acts as an efficient and recyclable catalyst for direct amide formation, with its Zr-O sites activating carboxyl groups researchgate.net. Similarly, Zn-MOFs featuring linkers with free amido groups, like acetamidoterephthalate, have shown activity in the Henry reaction, with the metal nodes and basic amido sites contributing to catalysis mdpi.com. These MOFs offer advantages such as high surface area, tunable pore structures, and accessible active sites, making them promising for various heterogeneous catalytic transformations researchgate.netmdpi.comnih.govfrontiersin.org.

MOF-Based Catalytic Performance with this compound Linkers

| MOF/Linker Type | Catalyzed Reaction | Active Sites/Features | Performance Metrics | Reference |

| Zr-based MOF808 (linker: Bis(3,5-dicarboxyphenyl)this compound) | Amide formation | Zr-O sites for carboxyl activation; porous framework | 83.4% yield (model reaction) | researchgate.net |

| Zn-MOF (linker: Acetamidoterephthalate) | Henry reaction | Zinc nodes; free amido groups (basic sites) | TON = 32, TOF = 27 h⁻¹ | mdpi.com |

| Supramolecular catalysts with TAM linkers | Prins cyclizations | This compound (TAM) chelators; host structure | Rate acceleration ~10⁵; TON up to 840 | rsc.org |

Mechanistic Studies of Catalytic Activity

Investigating the reaction pathways and identifying active sites are fundamental to understanding and optimizing the catalytic functions of this compound-based systems.

Elucidation of Reaction Pathways and Transition States

Mechanistic studies involving this compound-based catalysts often employ computational methods and kinetic analyses. In epoxy curing, quantum chemical simulations have been used to assess the accelerative effects of terephthalamides, suggesting their catalytic efficacy is comparable to traditional accelerators researchgate.netscispace.com. Computational chemistry has also been applied to study the reaction of epoxies with amine derivatives, allowing for the comparison of activation energies in autocatalyzed reactions researchgate.net. In the realm of supramolecular catalysis, this compound moieties have been utilized as chelators in host-guest systems. Mechanistic investigations, including kinetic analysis and Michaelis-Menten studies, have revealed that these systems often involve a fast pre-equilibrium of substrate encapsulation followed by a rate-limiting catalytic step, leading to significant rate accelerations (up to 10⁵) and high turnover numbers rsc.orgescholarship.org. These studies help in understanding how the molecular environment influences reaction pathways and transition states.

Identification and Characterization of Active Sites

The identification and characterization of active sites are critical for rational catalyst design. In MOFs, the active sites for catalysis can arise from the metal nodes, the organic linkers, or a combination thereof. For this compound-containing MOFs, the Lewis acidic metal centers (e.g., Zr in MOF808) and the functional groups within the this compound linker (e.g., amido groups in acetamidoterephthalate) are often identified as key catalytic centers researchgate.netmdpi.com. For instance, the Zr-O sites in MOF808 are known to activate carboxyl groups through coordination, facilitating amide synthesis researchgate.net. In broader catalytic contexts, techniques such as FTIR, XPS, and DFT calculations are employed to identify and characterize active motifs, such as quinone-enriched groups on carbon materials for H₂O₂ synthesis, or specific coordination environments like N-FeN₄ moieties in single-atom catalysts for oxygen reduction reactions nih.govosti.gov. While these examples are not directly this compound catalysis, they illustrate the methodologies used to pinpoint active sites, which are applicable to understanding this compound-based catalytic systems. Solid-state NMR and X-ray absorption spectroscopy are also powerful tools for characterizing active sites at the atomic and molecular level osti.govacs.org.

Compound List:

this compound (TP)

N,N'-dimethylthis compound (MTP)

N,N'-dibutylthis compound (BTP)

Bis(2-hydroxyethyl) this compound (BHETA)

Bis(3,5-dicarboxyphenyl)this compound

Acetamidoterephthalate

3,3'',5,5''-tetramercapto[1,1':4',1''-terphenyl]-4,4''-dicarboxylate (TPDCS)

Terephthalic acid (TPA)

p-phenylenediamine (B122844) (PPD)

Isophorondiamine (IPD)

Bisphenol A diglycidyl ether (DGEBA)

Kinetic Analyses, Rate Enhancements, and Selectivity Control

This compound and its derivatives have demonstrated significant utility in influencing the kinetics and selectivity of various chemical transformations, particularly in the realm of polymer curing and supramolecular catalysis. Research has elucidated how these compounds can act as accelerators, reduce activation energies, and guide reaction pathways towards desired products.

In the context of epoxy resin curing, terephthalamides derived from recycled polyethylene terephthalate (PET) have been investigated as effective components in hardening systems. Studies on the curing kinetics of diglycidyl ether of bisphenol-A (DGEBA) with this compound revealed a substantial impact on reaction rates. Without catalysts, the activation energy for the curing process was recorded at approximately 50.18 KJ/mol. However, in the presence of common catalysts such as triethylamine (B128534) and sodium hydroxide (B78521), alongside this compound, the activation energy was dramatically lowered to -0.29 KJ/mol. This kinetic shift translates to a significant reduction in curing time, from 28 minutes at 320°C to as little as 2.0 minutes at 60°C lifescienceglobal.com. Furthermore, terephthalamides themselves have been shown to function as catalysts in epoxy systems, leading to a decrease in the activation energy of autocatalyzed reactions by 10-15 kJ/mol, with their catalytic activity being influenced by their molecular weight researchgate.net.

Beyond polymer chemistry, this compound moieties have been incorporated into sophisticated supramolecular catalyst architectures, such as K12Ga4L6 tetrahedral catalysts. These complexes, which feature this compound (TAM) ligands, have been employed to catalyze organic reactions like Prins cyclizations. In these systems, the unique microenvironment created by the host structure leads to remarkable rate enhancements, with accelerations on the order of 10⁵ being observed researchgate.net. Similarly, other M4L6 clusters, potentially incorporating this compound ligands, have demonstrated the ability to mediate organometallic reactivity and catalyze organic rearrangements and hydrolyses, achieving rate enhancements up to 2 million-fold berkeley.edu.

The influence of this compound-containing catalysts extends to selectivity control. In supramolecular catalysis, the specific structural features of the host, such as the size of the aromatic spacers within the this compound ligands, have been shown to affect product diastereoselectivity researchgate.net. Moreover, host/guest size effects within these this compound-based catalytic systems play a crucial role in mediating enantioselectivity researchgate.net. These findings highlight the capacity of this compound-based catalysts to not only accelerate reactions but also to precisely direct the stereochemical outcome.

Data Tables:

Table 1: Kinetic Enhancement in Epoxy Resin Curing with this compound

| System / Condition | Parameter | Value | Notes |

| DGEBA-Terephthalamide hardening system (No catalyst) | Activation Energy | 50.18 KJ/mol | Baseline curing kinetics |

| DGEBA-Terephthalamide hardening system (With catalysts) | Activation Energy | -0.29 KJ/mol | Catalyzed by triethylamine and sodium hydroxide |

| DGEBA-Terephthalamide hardening system (With catalysts) | Curing Time | 2.0 minutes at 60°C | Compared to 28 minutes at 320°C without catalysts |

| Epoxy systems (Terephthalamides as catalysts) | Activation Energy | Decrease of 10-15 kJ/mol | Catalytic effect of terephthalamides themselves, influenced by molecular weight |

Table 2: Rate Acceleration in Supramolecular Catalysis Featuring this compound Moieties

| Catalyst System | Reaction Type | Parameter | Observed Enhancement | Source |

| K12Ga4L6 tetrahedral catalysts (with TAM ligands) | Prins Cyclizations | Rate Acceleration | Order of 10⁵ | researchgate.net |

| M4L6 clusters (potentially with TAM ligands) | Organic rearrangements/Hydrolyses | Rate Enhancement | 2 million-fold | berkeley.edu |

Table 3: Selectivity Control in Supramolecular Catalysis with this compound Components

| Catalyst System | Reaction Type | Parameter Influencing Selectivity | Observed Effect on Selectivity | Source |

| K12Ga4L6 tetrahedral catalysts (with TAM ligands) | Prins Cyclizations | Host spacer size | Differences in product diastereoselectivity | researchgate.net |

| K12Ga4L6 tetrahedral catalysts (with TAM ligands) | Prins Cyclizations | Host/guest size effects | Role in host-mediated enantioselectivity | researchgate.net |

Compound List:

this compound

Diglycidyl Ether of Bisphenol-A (DGEBA)

Triethylamine

Sodium Hydroxide

K12Ga4L6 tetrahedral catalysts

this compound (TAM) ligands

M4L6 clusters

Biological and Biomedical Research Applications of Terephthalamide Derivatives

Rational Design and Synthesis of Terephthalamide-Based Biomimetics

The structural characteristics of this compound lend themselves to the rational design of molecules that mimic natural biological structures, particularly peptides and proteins, to interfere with or modulate biological processes.

A significant area of research involves the design of this compound-based compounds that mimic the α-helical structures of peptides, which are crucial for mediating protein-protein interactions (PPIs) nih.govacs.orgacs.org. These interactions are fundamental to numerous cellular pathways, and their disruption can offer therapeutic benefits. This compound scaffolds have been specifically engineered to replicate the α-helical region of the Bak peptide. This design strategy aims to create small molecules capable of disrupting the complex formation between anti-apoptotic proteins, such as Bcl-xL, and pro-apoptotic proteins, like Bak nih.govacs.orgacs.org.

Research has demonstrated that these this compound derivatives can effectively inhibit the interaction between Bcl-xL and the BH3 domain of the Bak peptide in vitro nih.govacs.orgacs.org. For instance, specific terephthalamides have shown favorable inhibitory activities, with reported dissociation constants (Ki) in the micromolar range nih.govacs.orgacs.org. Furthermore, in vivo studies using human HEK293 cells have shown that certain this compound derivatives can disrupt the Bcl-xL/Bax interaction, with an IC50 value of 35.0 μM for derivative 26 nih.govacs.orgacs.org. Computational docking simulations and Nuclear Magnetic Resonance (NMR) experiments have corroborated these findings, suggesting that these synthetic inhibitors target the binding cleft for the Bak peptide's BH3 domain on the surface of Bcl-xL nih.govacs.orgacs.org.

To optimize the efficacy of these biomimetic compounds, extensive structure-affinity relationship (SAR) studies have been conducted nih.govacs.orgacs.org. These investigations have revealed a clear correlation between the molecular structure of this compound derivatives and their ability to disrupt protein-protein complexes nih.govacs.orgacs.org. Specifically, the size and nature of the variable side chains attached to the this compound scaffold have been identified as critical determinants of their binding affinity and inhibitory potency nih.govacs.orgacs.org. Studies have indicated that variations in these side chains can modulate the interaction with target proteins, allowing for the fine-tuning of their biological activity nih.govacs.orgacs.org.

Table 1: Activity of this compound Derivatives as Bcl-xL/Bak Antagonists

| Compound ID | Target Interaction | In Vitro Activity (Ki) | In Vivo Activity (IC50) | Citation(s) |

| This compound 9 | Bcl-xL/Bak BH3 domain | 0.78 ± 0.07 μM | N/A | nih.govacs.orgacs.org |

| This compound 26 | Bcl-xL/Bak BH3 domain | 1.85 ± 0.32 μM | 35.0 μM (HEK293 cells, Bcl-xL/Bax) | nih.govacs.orgacs.org |

Environmental Fate and Biodegradation Research of Terephthalamide

Microbial Degradation Pathways of Terephthalamide

The biodegradability of this compound was previously unknown, and its distinct chemical structure, featuring amide groups instead of the carboxylic acid groups found in terephthalate (B1205515), suggests that its degradation pathways may differ nih.govplos.org. However, it is anticipated that common downstream metabolic pathways, such as those involving catechol or protocatechuate, might be shared with terephthalate degradation nih.govplos.org.

Identification of this compound-Degrading Microorganisms and Enriched Consortia

Studies have focused on enriching microbial communities from diverse natural environments to identify organisms capable of degrading this compound. These investigations involve culturing sediment samples with this compound as the sole carbon source, followed by serial transfers to promote the growth of degrading microbes nih.govplos.orgresearchgate.net. These efforts have led to the identification of potential this compound-degrading microorganisms and the enrichment of microbial consortia that demonstrate this capability nih.govplos.orgresearchgate.net. Notably, some genera, such as Paenibacillus, Aminobacter, and Mesorhizobium, have been identified in enriched communities that degrade terephthalate, and similar enrichment strategies have revealed potential this compound degraders nih.govplos.org. Evidence suggests that this compound is not antimicrobial to certain bacterial species, as some microorganisms increase in abundance when provided with it as a sole carbon source researchgate.net. These findings indicate that this compound is indeed biodegradable by these enriched communities nih.govplos.orgresearchgate.net.

Elucidation of Enzymatic Mechanisms and Metabolic Intermediates

While the specific enzymatic mechanisms for this compound degradation are still under investigation, its structural difference from terephthalate implies the involvement of distinct initial enzymes nih.govplos.org. Research into the degradation of related aromatic compounds, such as terephthalate, provides insight into potential downstream pathways. For instance, terephthalate (TPA) degradation can involve TPA 1,2-dioxygenase (TPADO) and 1,2-dihydroxy-3,5-cyclohexadiene-1,4-dicarboxylate dehydrogenase (DCDDH), leading to protocatechuic acid (PCA) frontiersin.org. Similarly, other studies on polyethylene (B3416737) terephthalate (PET) biodegradation highlight enzymes like PETase and MHETase for terephthalic acid breakdown, and TPA dioxygenase, which are key in processing aromatic monomers researchgate.net. It is anticipated that this compound, after initial breakdown, may feed into similar central metabolic pathways nih.govplos.org. In some degradation experiments, this compound has been detected in final samples, indicating that while degradation occurs, it may be partial or incomplete, with intermediates like terephthalic acid and terephthalic acid monoamide also present oup.com.

Comparative Analysis with Terephthalate Degradation Pathways

The degradation of terephthalate is well-established, with diverse bacteria known to catalyze the process nih.govplos.orgoup.com. In contrast, the biodegradability of this compound was a subject of recent investigation nih.govplos.org. The structural difference between terephthalate (with carboxylic acid groups) and this compound (with amide groups) necessitates different enzymatic machinery for their initial breakdown nih.govplos.org. However, downstream metabolic routes, potentially involving the conversion to intermediates like protocatechuic acid, are likely to be shared nih.govplos.org. Studies have shown that microbial growth on depolymerized PET derivatives, such as terephthalate, is generally more efficient, and terephthalate-degrading organisms are widespread in various environments oup.com. This highlights the novelty and importance of identifying and understanding the pathways for this compound degradation.

Biodegradation of this compound-Containing Polymeric Materials

This compound is a key monomer in certain polymers, notably poly(p-phenylene this compound) (PPTA), commonly known by trade names like Kevlar or Twaron, which are high-performance synthetic fibers used in applications such as body armor researchgate.netnist.govscispace.com. While these polymers exhibit excellent material properties, their environmental fate, particularly their biodegradability, is a subject of interest. Aromatic polyesters, in general, are known for their resistance to microbial attack compared to aliphatic polyesters researchgate.net. Research into combining desirable material properties with biodegradability often involves the development of aliphatic-aromatic copolyesters researchgate.net. Although the focus of studies on PPTA often lies in its mechanical and thermal stability, its susceptibility to hydrolytic attack at the amide linkage has been noted researchgate.netscispace.comifremer.fr. The direct microbial biodegradation of PPTA itself, beyond its constituent monomers, is not extensively detailed in the provided search results, with most research focusing on its stability.

Environmental Persistence and Transformation Studies

The stability of this compound and materials containing it is crucial for understanding their environmental persistence.

Hydrolytic Stability Assessments

Poly(p-phenylene this compound) (PPTA) fibers, a material incorporating this compound linkages, have been subjected to hydrolytic stability assessments researchgate.netnist.govscispace.comifremer.frresearchgate.net. These studies reveal that PPTA is susceptible to hydrolytic attack at its amide linkage researchgate.netscispace.comifremer.fr. The mechanism of PPTA hydrolysis involves the scission of the amide N-C linkage, leading to the formation of acid and amine functional groups ifremer.fr.

Quantitative data on the hydrolytic stability of PPTA fibers under specific conditions have been reported:

| Material | Aging Condition | Property Affected | Change (%) | Reference |

| PPTA (Twaron 1000/1010) | 1 year aging at pH 11, 80°C (Technora T000) | Amide function intensity | ~1-4% decrease | ifremer.fr |

| PPTA (Kevlar/Twaron) | 150 days at 70 °C, 76% RH | Tensile strength | < 10% | researchgate.net |

| PBO (Polybenzobisoxazole) | Aging at elevated temperatures and humidity | Molecular weight | Mechanism supported by viscometric estimations | nist.gov |

| PBO (Polybenzobisoxazole) | Aging at elevated temperatures and humidity | Mechanical properties | Investigated | nist.gov |

These findings indicate that while PPTA exhibits considerable resistance to degradation under moderate conditions, prolonged exposure to elevated temperatures and humidity, or specific pH conditions, can lead to measurable changes in its molecular structure and mechanical properties due to hydrolysis nist.govifremer.frresearchgate.net.

Photolytic Degradation Mechanisms

Photolytic degradation, the breakdown of a substance by light, is a significant environmental process. While direct studies on the photolytic degradation of this compound are limited, research on related aromatic amides and polymers containing this compound linkages provides insights. Poly(p-phenylene this compound) (PPTA) fibers, for instance, are known to be susceptible to photodegradation when exposed to UV and near-UV light (300-450 nm) dtic.milwhiterose.ac.uk. This degradation can lead to increased surface roughness, embrittlement, and discoloration whiterose.ac.uk. The mechanism often involves the absorption of light energy by the aromatic rings, leading to chain scission and the formation of radicals dtic.milwikipedia.org. For terephthalic acid itself, photo-oxidation can result in its stepwise oxidation to 2,5-dihydroxyterephthalic acid wikipedia.org. Although specific photolytic pathways for this compound are not detailed in the provided literature, it is plausible that similar photochemical processes involving the aromatic core and amide linkages would occur, potentially leading to fragmentation or oxidation products.

Adsorption, Desorption, and Environmental Mobility Investigations

The mobility of a chemical in the environment is largely determined by its interaction with soil and sediment particles, quantified by adsorption and desorption coefficients. The organic carbon-water (B12546825) partition coefficient (Koc) and the soil-water distribution coefficient (Kd) are key parameters used to predict this mobility ecetoc.orgecetoc.orgchemsafetypro.comacs.org. A low Koc or Kd value indicates high mobility, suggesting a greater potential for leaching into groundwater or transport via surface runoff chemsafetypro.com. Conversely, high Koc or Kd values suggest strong adsorption to soil organic matter, leading to reduced mobility ecetoc.orgchemsafetypro.com.

While specific Koc and Kd values for this compound are not explicitly provided in the search results, studies on similar aromatic compounds and pesticides indicate that adsorption is significantly influenced by the organic matter content of the soil researchgate.netfortunejournals.comsagrainmag.co.za. For example, pesticides with low water solubility and high affinity for organic materials tend to exhibit higher adsorption researchgate.net. The mobility of a substance is also affected by factors such as soil pH, water content, and the presence of other soil components fortunejournals.comsagrainmag.co.zanih.govmdpi.com. Without specific data for this compound, its environmental mobility can be inferred to be dependent on these soil properties, with a tendency for adsorption to organic matter potentially limiting its movement.

Bioremediation and Sustainable Upcycling Potential

This compound holds significant potential for bioremediation and sustainable upcycling, particularly in the context of polyethylene terephthalate (PET) recycling. PET is a major source of plastic waste, and its chemical depolymerization through aminolysis yields this compound plos.orgnih.gov.